4-Chloro-7H-imidazo[4,5-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-imidazo[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridazine with imidazole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7H-imidazo[4,5-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-7H-imidazo[4,5-c]pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor modulation, and cellular signaling pathways.
Industrial Applications: It is utilized in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-7H-imidazo[4,5-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a GABA A receptor agonist, modulating the receptor’s activity and influencing neurotransmission . Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
4-Chloro-7H-imidazo[4,5-c]pyridazine can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: Both compounds share a fused ring system but differ in their substitution patterns and biological activities.
Pyridazine Derivatives: These compounds also contain a pyridazine ring but may have different substituents and exhibit varied pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and related fields .
Properties
CAS No. |
52326-90-6 |
---|---|
Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.56 g/mol |
IUPAC Name |
4-chloro-5H-imidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-3-1-9-10-5-4(3)7-2-8-5/h1-2H,(H,7,8,10) |
InChI Key |
RUXUAHRSPPJXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.